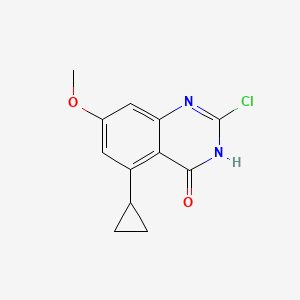

2-chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-chloro-5-cyclopropyl-7-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-17-7-4-8(6-2-3-6)10-9(5-7)14-12(13)15-11(10)16/h4-6H,2-3H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBOVVAHYSKSGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)N=C(NC2=O)Cl)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one is a quinazoline derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is characterized by a unique structural arrangement, including a chloro group at the 2-position, a methoxy group at the 7-position, and a cyclopropyl substituent at the 5-position. The molecular formula is C₁₂H₁₁ClN₂O₂, with a molecular weight of approximately 250.68 g/mol.

Pharmacological Properties

Quinazoline derivatives, including this compound, have been extensively studied for their pharmacological properties. These compounds exhibit significant anti-cancer, anti-inflammatory, and anti-microbial activities. The biological activity can be attributed to their ability to inhibit various enzymes and receptors involved in disease pathways.

Key Biological Activities

- Anti-Cancer Activity : Quinazoline derivatives have shown promise as inhibitors of kinases involved in cancer progression. For instance, studies indicate that modifications in the quinazoline structure can enhance selectivity and potency against specific cancer cell lines.

- Anti-Inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers, making them potential candidates for treating inflammatory diseases.

- Anti-Microbial Properties : The compound's ability to inhibit bacterial growth has been noted, suggesting its utility in treating infections.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound influences its biological activity. The following table illustrates how variations in substituents can significantly impact the compound's therapeutic potential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chloro at position 2, methoxy at position 7, cyclopropyl at position 5 | Promising anti-cancer activity |

| 4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline | Fluorine substitution at position 4 | Enhanced activity against specific cancer cell lines |

| N-(3-Chloro-4-fluorophenyl)-N-(7-methoxyquinazolin-6-amine) | Amine substitution at position 6 | Potential dual-target inhibitor properties |

| 6-Methoxyquinazolin-4(3H)-one | Methoxy group at position 6 | Broader spectrum of biological activity |

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various quinazoline derivatives, including this compound. For instance:

- Cyt-bd Inhibition : Research has indicated that certain quinazoline compounds exhibit inhibitory effects on cytochrome bd oxidase in Mycobacterium tuberculosis. This mechanism is crucial for developing new antituberculosis agents .

- In Vivo Studies : In vivo experiments have demonstrated that compounds similar to this compound can effectively reduce tumor growth in animal models, highlighting their potential as anticancer agents.

- Synergistic Effects : Combinations of quinazoline derivatives with existing therapies have shown synergistic effects, enhancing overall efficacy against resistant strains of bacteria or cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Pharmacological Implications

While direct activity data for the target compound are unavailable, analogs provide insights:

- Thiol-containing derivatives (e.g., ) show enhanced metal-binding capacity, useful in designing enzyme inhibitors.

- Fluorinated analogs (e.g., ) exhibit improved bioavailability due to fluorine’s electronegativity and metabolic resistance.

- Aryl-substituted quinazolinones (e.g., ) demonstrate kinase inhibitory activity, suggesting the target compound’s cyclopropyl group could modulate selectivity.

Research Findings and Limitations

- Structural Insights : The cyclopropyl group in the target compound provides a balance between steric hindrance and conformational flexibility, distinguishing it from bulkier substituents (e.g., cyclobutyl ).

- Synthetic Challenges : Halogenation at position 2 requires precise conditions to avoid regioisomer formation, as seen in analogs like .

- Data Gaps: No direct biological data for the target compound were found in the provided evidence.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one, and how can purity be optimized?

- Methodology : Synthesis typically involves cyclization of substituted anthranilic acid derivatives followed by halogenation. For example:

- Step 1 : Cyclization of 5-cyclopropyl-7-methoxy-3,4-dihydroquinazolin-4-one precursors under reflux conditions using acetic acid as a solvent .

- Step 2 : Chlorination using phosphorus oxychloride (POCl₃) at 80–100°C for 4–6 hours to introduce the 2-chloro substituent .

- Purification : Recrystallization from ethanol-chloroform (3:1) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Q. How is the structural integrity of this compound validated in experimental settings?

- Techniques :

- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., monoclinic system with space group C2, similar to related quinazolinones) .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include δ 3.8–4.1 ppm (methoxy group) and δ 7.2–8.3 ppm (aromatic protons) .

- IR : Absorbance at 1680–1700 cm⁻¹ confirms the carbonyl group (C=O) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 279 [M+H]⁺) validate molecular weight .

Q. What are the stability considerations for handling and storing this compound?

- Reactivity : Hydrolysis-prone under strong acidic/basic conditions (e.g., decomposition in 1M HCl/NaOH at 60°C within 24 hours) .

- Storage : Stable in anhydrous environments at –20°C for >6 months. Use amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s interaction with biological targets?

- In vitro assays :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive binding, IC₅₀ determination) .

- Receptor binding : Radioligand displacement assays (e.g., γ-aminobutyric acid (GABA) receptors, with ³H-muscimol as a tracer) .

- Cell-based studies : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Q. How should contradictory data in pharmacological studies be resolved?

- Case example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, temperature) or impurity interference.

- Resolution :

- Reproducibility checks : Replicate experiments under standardized conditions (pH 7.4, 37°C) .

- Analytical validation : Confirm compound purity via HPLC before assays .

- Meta-analysis : Compare data with structurally analogous compounds (e.g., 7-chloro-6-methoxyquinazolin-4(3H)-one) to identify trends .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- Tools :

- Molecular docking (AutoDock Vina) : Predict binding affinity to targets like EGFR (PDB ID: 1M17) .

- ADMET prediction (SwissADME) : Estimates logP (2.8), bioavailability (0.55), and blood-brain barrier permeability (low) .

- Outcome : Guides structural modifications (e.g., adding hydrophilic groups to improve solubility) .

Q. How can the compound’s selectivity for specific biological pathways be enhanced?

- Strategies :

- Structural analogs : Synthesize derivatives with substituent variations (e.g., replacing methoxy with ethoxy to alter steric effects) .

- SAR analysis : Compare activity of analogs (see table below) to identify critical functional groups .

| Derivative | Modification | IC₅₀ (EGFR Inhibition) |

|---|---|---|

| Parent compound | None | 0.45 µM |

| 7-Ethoxy analog | –OCH₂CH₃ at position 7 | 0.38 µM |

| 5-Cyclobutyl analog | Cyclobutyl at position 5 | 1.2 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.